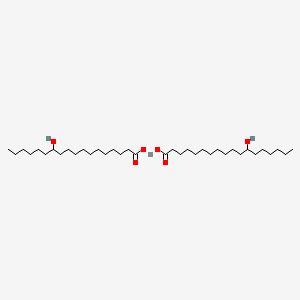
Lead 12-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid. This compound is commonly used in various industrial applications, particularly as a lubricant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is typically synthesized by reacting lead oxide or lead acetate with 12-hydroxyoctadecanoic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The general reaction can be represented as:
PbO+C18H36O3→Pb(C18H35O3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lead oxide or lead acetate is mixed with 12-hydroxyoctadecanoic acid. The mixture is heated and stirred to facilitate the reaction. The product is then purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Lead 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced to form lead metal and other reduced species.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lead metal and reduced organic compounds.
Substitution: Metal soaps with different metal ions.
Aplicaciones Científicas De Investigación
Lead 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to toxicity and environmental impact.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Widely used as a lubricant, stabilizer, and thickening agent in various industrial applications, including the production of greases and coatings.
Mecanismo De Acción
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Additionally, the compound can integrate into cellular membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Lithium 12-hydroxyoctadecanoate: Similar in structure but contains lithium instead of lead. It is commonly used in lubricating greases.
Calcium 12-hydroxyoctadecanoate: Contains calcium and is used as a stabilizer and thickening agent in various applications.
Sodium 12-hydroxyoctadecanoate: Contains sodium and is used in soap and detergent formulations.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to the presence of the lead ion, which imparts specific properties such as high density and stability. These properties make it particularly useful in applications requiring heavy metal soaps with high thermal stability and lubricating properties.
Propiedades
Número CAS |
58405-97-3 |
|---|---|
Fórmula molecular |
C36H70O6Pb |
Peso molecular |
806 g/mol |
Nombre IUPAC |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















